
5-Isopentylisoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopentylisoxazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Aplicaciones Científicas De Investigación
5-Isopentylisoxazol-3-amine has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 5-Isopentylisoxazol-3-amine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammation-related diseases.
Efectos Bioquímicos Y Fisiológicos
5-Isopentylisoxazol-3-amine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. It also increases the levels of neurotransmitters such as serotonin and dopamine, which makes it a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Isopentylisoxazol-3-amine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential for oxidation in the presence of air.
Direcciones Futuras
There are several future directions for research on 5-Isopentylisoxazol-3-amine. One potential area of research is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use as a potential treatment for inflammation-related diseases such as arthritis and asthma. Additionally, further research could be conducted on its potential applications in the field of agriculture, as it has been found to have antifungal and antiparasitic properties.
Métodos De Síntesis
The synthesis of 5-Isopentylisoxazol-3-amine involves the reaction of isoxazole and isopentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Propiedades
Número CAS |
119422-04-7 |
|---|---|
Nombre del producto |
5-Isopentylisoxazol-3-amine |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-(3-methylbutyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
Clave InChI |
VJGRGIAHYRPSRL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=NO1)N |
SMILES canónico |
CC(C)CCC1=CC(=NO1)N |
Sinónimos |
3-Isoxazolamine,5-(3-methylbutyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
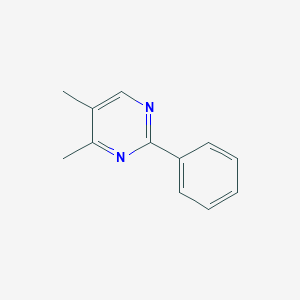
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
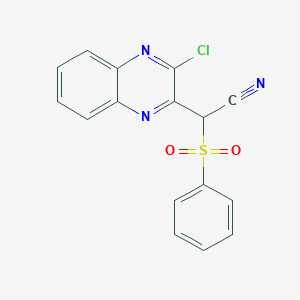
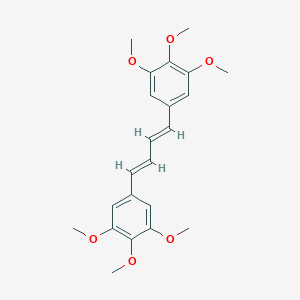
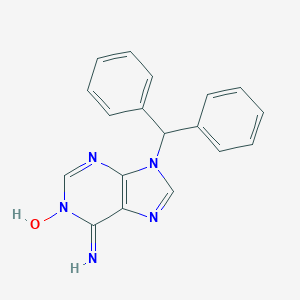
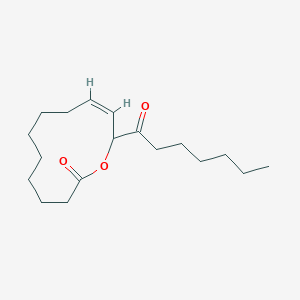
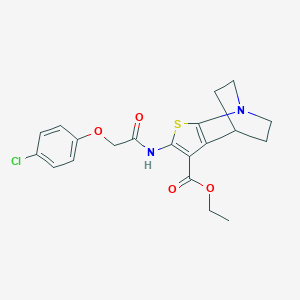
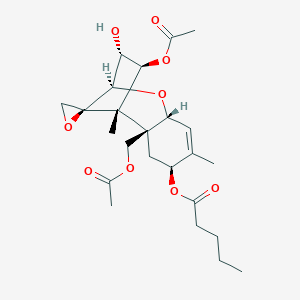
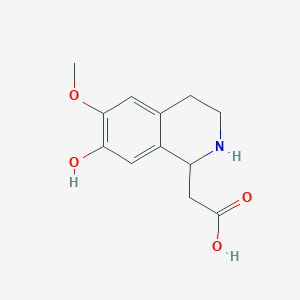
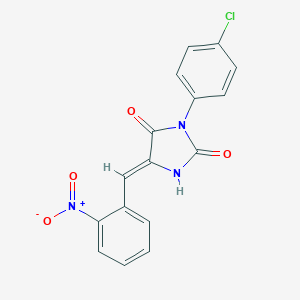
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)